N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
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Description
The compound is a derivative of 1,3,4-oxadiazoline, which is a class of organic compounds known for their potential biological activities . These compounds have been studied for their antileishmanial and antiviral properties .
Synthesis Analysis
The synthesis of similar 1,3,4-oxadiazoline derivatives typically involves a two-step process. The first step is the synthesis of hydrazide–hydrazones from a suitable precursor, followed by cyclization with acetic anhydride to obtain the final 1,3,4-oxadiazoline product .Scientific Research Applications
Synthesis and Structural Analysis
A range of studies have focused on the synthesis and structural characterization of compounds related to N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide. This includes the extraction and synthesis of related Isatin and its derivatives, such as the novel heterocyclic spiro derivative synthesized from Isatin and thiosemicarbazone (Tripathi & Sonawane, 2013). Additionally, the synthesis of N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamide derivatives from potent 8-nitro quinoline-thiosemicarbazones was characterized by spectroscopic and crystallographic studies (Shyamsivappan et al., 2022).
Antimicrobial and Anticancer Properties
Several studies have investigated the biological activities of compounds structurally related to this compound. For instance, compounds derived from 1,3,4-thiadiazole exhibited strong antimicrobial activity against S. epidermidis and cytotoxicity against cancer cell lines (Gür et al., 2020). Another study reported the synthesis of spiro-compound derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their role as inhibitors of DNA gyrase (Moustafa et al., 2020).
Chemical Properties and Applications
Research on derivatives of this compound has also focused on their chemical properties and potential applications. For example, a study on the reductive cleavage of spiro[indole] thiadiazole derivatives led to the development of 2-(1H-Indol-3-yl)acetamides with antiproliferative properties, which could be significant in cancer research (Aksenov et al., 2022).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their potential as corrosion inhibitors. For instance, research has demonstrated the corrosion inhibition capabilities of thiadiazoline compounds for petroleum oil well/tubing steel, highlighting their practical applications in industry (Tiwari et al., 2021).
Properties
IUPAC Name |
N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-5-31-18-9-7-17(8-10-18)13-26-20-11-6-14(2)12-19(20)23(21(26)30)27(16(4)29)25-22(32-23)24-15(3)28/h6-12H,5,13H2,1-4H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOZOBLCHJBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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